molecular formula C7H11NO B13001854 3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile

3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile

Cat. No.: B13001854
M. Wt: 125.17 g/mol
InChI Key: YWUJYMBVOFQRKL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylcyclobutanone with formaldehyde and hydrogen cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-1-methylcyclobutane-1-carbonitrile.

    Reduction: Formation of 3-(Hydroxymethyl)-1-methylcyclobutane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxymethyl-3-methyl-oxetane: A compound with a similar hydroxymethyl group but a different ring structure.

    3-Hydroxy-3-methylbutanoic acid: A compound with a similar hydroxymethyl group but different functional groups.

Uniqueness

3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring, hydroxymethyl group, and nitrile group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-(hydroxymethyl)-1-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-7(5-8)2-6(3-7)4-9/h6,9H,2-4H2,1H3

InChI Key

YWUJYMBVOFQRKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CO)C#N

Origin of Product

United States

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